molecular formula C17H15Cl2N3O2 B3139745 N-(2,4-dichlorobenzyl)-6,7-dimethoxy-4-quinazolinamine CAS No. 477855-23-5

N-(2,4-dichlorobenzyl)-6,7-dimethoxy-4-quinazolinamine

Katalognummer: B3139745
CAS-Nummer: 477855-23-5
Molekulargewicht: 364.2 g/mol
InChI-Schlüssel: DYUNENVMQKQKOJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2,4-dichlorobenzyl)-6,7-dimethoxy-4-quinazolinamine: is a synthetic organic compound that belongs to the quinazoline class of compounds. Quinazolines are known for their diverse biological activities, including anticancer, antiviral, and antibacterial properties. This particular compound is characterized by the presence of a 2,4-dichlorobenzyl group and two methoxy groups attached to the quinazoline core.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis of N-(2,4-dichlorobenzyl)-6,7-dimethoxy-4-quinazolinamine typically begins with commercially available starting materials such as 2,4-dichlorobenzyl chloride, 6,7-dimethoxyquinazoline, and ammonia or an amine source.

    Reaction Steps:

Industrial Production Methods:

Industrial production of this compound may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Catalysts and advanced purification techniques like recrystallization or chromatography may also be employed.

Analyse Chemischer Reaktionen

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinazoline derivatives with hydroxyl or carbonyl functionalities.

    Reduction: Reduction reactions can target the quinazoline ring or the chlorobenzyl group, potentially yielding amine or alkyl derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorobenzyl group, where the chlorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.

Major Products:

    Oxidation: Hydroxylated or carbonylated quinazoline derivatives.

    Reduction: Aminated or alkylated quinazoline derivatives.

    Substitution: Substituted quinazoline derivatives with various functional groups replacing the chlorine atoms.

Wissenschaftliche Forschungsanwendungen

Chemistry:

    Synthesis of Derivatives:

Biology:

    Anticancer Research: Quinazoline derivatives, including N-(2,4-dichlorobenzyl)-6,7-dimethoxy-4-quinazolinamine, are studied for their anticancer properties, particularly their ability to inhibit tyrosine kinases and other enzymes involved in cancer cell proliferation.

Medicine:

    Drug Development: The compound is investigated for its potential as a therapeutic agent in the treatment of cancer, viral infections, and bacterial infections.

Industry:

    Pharmaceutical Manufacturing: The compound and its derivatives are used in the development and production of pharmaceutical drugs.

Wirkmechanismus

The mechanism of action of N-(2,4-dichlorobenzyl)-6,7-dimethoxy-4-quinazolinamine involves its interaction with specific molecular targets, such as tyrosine kinases. By inhibiting these enzymes, the compound can disrupt signaling pathways that are crucial for cancer cell growth and survival. Additionally, the compound may interfere with DNA replication and repair mechanisms, leading to cell cycle arrest and apoptosis in cancer cells.

Vergleich Mit ähnlichen Verbindungen

    Gefitinib: A quinazoline derivative used as an anticancer drug targeting epidermal growth factor receptor (EGFR) tyrosine kinase.

    Erlotinib: Another quinazoline-based anticancer drug that inhibits EGFR tyrosine kinase.

    Lapatinib: A dual tyrosine kinase inhibitor targeting both EGFR and HER2 receptors.

Uniqueness:

N-(2,4-dichlorobenzyl)-6,7-dimethoxy-4-quinazolinamine is unique due to its specific substitution pattern, which may confer distinct biological activities and selectivity profiles compared to other quinazoline derivatives. The presence of the 2,4-dichlorobenzyl group and the methoxy groups can influence its binding affinity and specificity towards molecular targets.

Eigenschaften

IUPAC Name

N-[(2,4-dichlorophenyl)methyl]-6,7-dimethoxyquinazolin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15Cl2N3O2/c1-23-15-6-12-14(7-16(15)24-2)21-9-22-17(12)20-8-10-3-4-11(18)5-13(10)19/h3-7,9H,8H2,1-2H3,(H,20,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYUNENVMQKQKOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC=N2)NCC3=C(C=C(C=C3)Cl)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2,4-dichlorobenzyl)-6,7-dimethoxy-4-quinazolinamine
Reactant of Route 2
Reactant of Route 2
N-(2,4-dichlorobenzyl)-6,7-dimethoxy-4-quinazolinamine
Reactant of Route 3
Reactant of Route 3
N-(2,4-dichlorobenzyl)-6,7-dimethoxy-4-quinazolinamine
Reactant of Route 4
Reactant of Route 4
N-(2,4-dichlorobenzyl)-6,7-dimethoxy-4-quinazolinamine
Reactant of Route 5
Reactant of Route 5
N-(2,4-dichlorobenzyl)-6,7-dimethoxy-4-quinazolinamine
Reactant of Route 6
Reactant of Route 6
N-(2,4-dichlorobenzyl)-6,7-dimethoxy-4-quinazolinamine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.